molecular formula C18H22N2O6 B588919 (E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate CAS No. 1331669-80-7

(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate

Cat. No. B588919
CAS RN: 1331669-80-7
M. Wt: 366.406
InChI Key: QIJLOAPCCJQEEZ-IORFDXRYSA-N
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Description

The compound is a complex organic molecule that contains elements of an ester, an indole, and a dimethylaminoethyl group .

Scientific Research Applications

Synthesis and Transformations

  • Synthesis of Amino Substituted Products : Research has demonstrated the preparation of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate through reactions with amines and hydrazines, yielding amino substituted products. This synthesis route enables the creation of fused pyrimidinones, quinolizinones, and pyranones under specific conditions (Bevk et al., 2001).
  • Hydroamination for Amino Derivatives : Hydroamination of certain indole derivatives has been explored under mild conditions to afford amino derivatives with significant stereoselectivity and yield. These findings highlight the versatile reactivity of indole compounds in synthesizing new chemical entities (Sobenina et al., 2010).
  • Chemoenzymatic Synthesis for Inhibitors : A chemoenzymatic approach was used for the synthesis of the HMG-CoA reductase inhibitor rosuvastatin, showcasing the potential of enzymatic selectivity in the synthesis of complex molecules with pharmaceutical applications (Ramesh et al., 2017).

Potential Biological Activities

  • Antibacterial and Cholinolytic Activities : The synthesis of aminoalkyl esters of substituted acetic and propionic acids led to compounds with notable antibacterial and cholinolytic activities. This research suggests the potential for designing new therapeutic agents based on these chemical frameworks (Isakhanyan et al., 2013).
  • Inhibition of c-Jun N-terminal Kinases : New quinoxaline derivatives were synthesized and characterized, demonstrating potent inhibitory activity against c-Jun N-terminal kinases. These findings could have implications for the development of new therapeutic strategies for diseases mediated by these kinases (Abad et al., 2020).

Future Directions

The future directions for this compound would depend on its intended use. It could potentially be used in a variety of applications, given the functional groups present in its structure .

properties

IUPAC Name

(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i7D2,8D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJLOAPCCJQEEZ-IORFDXRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OC(=O)C)C([2H])([2H])N(C)C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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